Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate
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Overview
Description
Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate is an organic compound with the molecular formula C16H16N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate typically involves the reaction of 6-(phenylcarbamoyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate: Similar compounds include other pyridine derivatives with different substituents on the pyridine ring.
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-(6-(phen
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[6-(phenylcarbamoyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C16H16N2O3/c1-11(16(20)21-2)12-8-9-14(17-10-12)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
AAEIWCYPVBQHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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